molecular formula C16H13ClO2 B13960296 4-Chloro-2-(3-methoxyphenyl)-2H-chromene CAS No. 1046471-30-0

4-Chloro-2-(3-methoxyphenyl)-2H-chromene

Cat. No.: B13960296
CAS No.: 1046471-30-0
M. Wt: 272.72 g/mol
InChI Key: IUHGIOCCTKDSNB-UHFFFAOYSA-N
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Description

4-Chloro-2-(3-methoxyphenyl)-2H-chromene is a synthetic chromene derivative of significant interest in medicinal chemistry research. Chromenes represent an important class of oxygen-containing heterocyclic compounds recognized for their diverse pharmacological potential . This compound features a chlorinated 2H-chromene core structure substituted with a 3-methoxyphenyl group at the 2-position, making it a valuable intermediate for the synthesis of more complex heterocyclic systems . Researchers are particularly interested in 2-aryl-2H-chromene derivatives like this compound for developing novel therapeutic agents. Structural analogs have demonstrated potent antibacterial activity against Gram-positive bacteria, including multidrug-resistant strains of S. aureus and S. epidermidis , with some halogenated chromenes showing MIC values as low as 1-8 μg/mL . The 3-nitro-2H-chromene pharmacophore, to which this compound is related, has been intensively investigated for its excellent inhibitory profile against thioredoxin reductase (TrxR), an enzyme that has emerged as a promising antibacterial drug target . Chromene derivatives also exhibit notable anticancer properties through multiple mechanisms, including the depolarization of microtubules and disruption of tumor vasculature . Several chromene-based compounds are currently in clinical trials for treating advanced solid tumors . The methoxy-phenyl substitution pattern on the chromene scaffold is of specific research interest as similar electron-donating groups have been shown to influence biological activity in related compounds . This compound serves as a key building block for constructing chromene-indole hybrids, chromeno[3,4-c]quinolines, and 3-styrylchromene derivatives, which are valuable scaffolds for exploring structure-activity relationships in drug discovery . FOR RESEARCH USE ONLY. Not for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

1046471-30-0

Molecular Formula

C16H13ClO2

Molecular Weight

272.72 g/mol

IUPAC Name

4-chloro-2-(3-methoxyphenyl)-2H-chromene

InChI

InChI=1S/C16H13ClO2/c1-18-12-6-4-5-11(9-12)16-10-14(17)13-7-2-3-8-15(13)19-16/h2-10,16H,1H3

InChI Key

IUHGIOCCTKDSNB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2C=C(C3=CC=CC=C3O2)Cl

Origin of Product

United States

Preparation Methods

Wittig Reaction with Aromatic Ylides

This method utilizes 2-aryl-4-chloro-2H-chromene-3-carbaldehydes and aromatic ylides under Wittig reaction conditions.

Procedure :

  • Reactants : 2-Aryl-4-chloro-2H-chromene-3-carbaldehyde derivatives and phosphonium salt-derived ylides.
  • Conditions : DMSO as solvent, 130°C, optimized stirring.
  • Key Steps :
    • Ylide formation in situ (15 min–3 min, depending on substituents).
    • Reaction with aldehyde at elevated temperatures (60–90°C).

Performance :

Substituent on Ylide Yield (%) Isomer Ratio (Z:E)
Aromatic (e.g., Ph) 60–84 3:1
Electron-withdrawing 45–65 2:1

Advantages : High selectivity for (Z)-isomers, scalability to gram-scale.

Bis(trichloromethyl) Carbonate (BTC)/DMF Cyclization

A patent-published method employs BTC and DMF to cyclize substituted o-hydroxychalcones.

Procedure :

  • Reactants : Substituted o-hydroxychalcone, BTC, DMF.
  • Conditions :
    • Initial reaction at 0–5°C in toluene.
    • Heating to 75–85°C for 4–8 hours.

Optimized Parameters :

Parameter Value
BTC:Chalcone ratio 2:1
DMF volume 12 mL per 5 mmol
Reaction time 5–8 hours

Yield : Up to 90% after column chromatography.

Mechanism : BTC acts as a chlorinating agent, while DMF facilitates cyclization via Vilsmeier-Haack intermediate formation.

Palladium-Catalyzed Cross-Coupling

Pd-mediated tandem reactions enable the synthesis of complex chromene frameworks.

Procedure :

  • Reactants : 3-Iodo-4-phenyl-2H-chromene and salicyl N-tosylhydrazones.
  • Catalyst : Pd(PPh₃)₄ (5 mol%).
  • Conditions : THF solvent, 110°C, 10 hours under N₂.

Performance :

R₁ Substituent R₂ Substituent Yield (%)
-OMe -Ph 78
-CF₃ -Ph 75
-Cl -Ph 68

Advantages : Tolerates electron-donating and withdrawing groups, modular substituent introduction.

Microwave-Assisted Multi-Component Reactions

Adapted from indole-tethered chromene syntheses, this approach reduces reaction times.

Procedure :

  • Reactants : 3-Methoxyphenyl-substituted aldehyde, malononitrile, and active methylene compounds.
  • Catalyst : DBU (1,8-diazabicycloundec-7-ene).
  • Conditions : Ethanol, microwave irradiation (25–30 W), 5–10 minutes.

Yield : >90% in optimized cases.

Comparative Analysis of Methods

Method Yield (%) Temperature (°C) Catalysts Scalability
Wittig Reaction 60–84 60–130 None High
BTC/DMF Cyclization 90 75–85 BTC/DMF Industrial
Pd-Catalyzed 68–78 110 Pd(PPh₃)₄ Moderate
Microwave-Assisted >90 80 (microwave) DBU Lab-scale

Critical Considerations

  • Isomer Control : Wittig reactions favor (Z)-isomers, while Pd-catalyzed methods exhibit steric-dependent selectivity.
  • Green Chemistry : BTC/DMF methods reduce phosphorus waste compared to classical Wittig protocols.
  • Functional Group Tolerance : Electron-withdrawing groups (e.g., -Cl, -CF₃) require extended reaction times.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(3-methoxyphenyl)-2H-chromene can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one substituent with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NaOH, KCN).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield dechlorinated or demethoxylated products.

Scientific Research Applications

4-Chloro-2-(3-methoxyphenyl)-2H-chromene has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(3-methoxyphenyl)-2H-chromene involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or modulate signaling pathways involved in inflammation and cell proliferation. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Bioactivity

  • Electron-Donating vs. Withdrawing Groups :

    • The 3-methoxyphenyl group in the target compound donates electrons via resonance, increasing electron density on the chromene ring. This contrasts with nitro-substituted analogs (e.g., 11g, 16), where electron-withdrawing groups reduce ring electron density, favoring electrophilic attack at specific positions .
    • Halogen Effects : Chlorine (target compound) vs. bromine (3-bromo-4-phenyl-2H-chromene) substituents differ in size and polarizability. Bromine’s larger atomic radius may enhance intermolecular interactions (e.g., halogen bonding) in crystal structures .
  • Coumarin Core: 2-Oxo derivatives (e.g., 4-MeO-phenyl 2-oxo-2H-chromene-3-carboxylate) exhibit fluorescence and are utilized in bioimaging, a property absent in non-oxidized chromenes .

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